Cas no 23518-25-4 (Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI))

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI) structure
23518-25-4 structure
Product Name:Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI)
CAS-nummer:23518-25-4
MF:C20H34O5
MW:354.48096704483
CID:264299
PubChem ID:5280363
Update Time:2025-04-19

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI)
    • (5E,13E)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
    • 11-epi-PGE1
    • 11-Epiprostaglandin E1
    • 9-oxo-11S,15S-dihydroxy-13E-prostaenoic acid
    • AC1NR1IQ
    • Alprostadil impurity E [EP]
    • Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, (11beta,13E,15S)-
    • Prostaglandin E(1)
    • Prostaglandin F(2a)
    • prostaglandin-E1
    • UNII-U0DO49Q8Y4
    • DINOPROST [HSDB]
    • PGF-2alpha
    • 9a,11a-PGF2
    • (+)-Prostaglandin F2a
    • HMS1361K16
    • NCGC00160385-04
    • cyclosin
    • Prostaglandin F2-alpha
    • Prostaglandin F2.alpha.
    • PDSP2_000079
    • Tox21_111777
    • Protamodin
    • SCHEMBL24292
    • B7IN85G1HY
    • 7-(3, 5-dihydroxy-2-(3-hydroxyl-1-octenyl) cyclopentyl)-5-heptenoic acid
    • NCGC00160385-05
    • BML1-F08
    • (E,Z)-(1R,2R,3R,5S)-7-(3,5-Dihydroxy-2-((3S)-(3-hydroxy-1-octenyl))cyclopentyl)-5-heptenoic acid
    • Prostaglandin F2a
    • U-14583
    • (5Z,13E,15S)-9alpha,11alpha,15-trihydroxyprosta-5,13-dien-1-oic acid
    • 1ST11386
    • Dinoprostum
    • BDBM50035622
    • BRN 4153898
    • DB12789
    • A830494
    • amoglandin
    • CHEMBL815
    • Dinoprost [USAN:INN:BAN:JAN]
    • Prostaglandin F2-alpha, racemic mixt.
    • PGF2alpha
    • Dinoprosta [INN-Spanish]
    • Prostin F 2 alpha
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-, l-
    • prostaglandin F2alpha
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-, (1R-(1alpha(Z),2beta(S*,E),3alpha,5alpha))-
    • Dinaprost
    • U 14583
    • 15(R)-Prostaglandin F2 alpha
    • LMFA03010002
    • NCGC00160385-06
    • 5-HEPTENOIC ACID, 7-(3,5-DIHYDROXY-2-(3-HYDROXY-1-OCTENYL)CYCLOPENTYL)-, dl-
    • (5z,9alpha,11alpha,13e,15s)-9,11,15-trihydroxyprosta-5,13-dienoic acid
    • PGF2
    • (E,Z)-(1R,2R,3R,5S)-7-[3,5-Dihydroxy-2-[(3S)-(3-hydroxy-1-octenyl)]cyclopentyl]-5-heptenoic acid
    • 9S,11R,15S-trihydroxy-5Z,13E-prostadienoic acid
    • dinoprost
    • Dinoprostum (INN-Latin)
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9alpha,11alpha,13E,15S)-
    • Enzaprost
    • Dinoprostum [INN-Latin]
    • F2alpha, Prostaglandin
    • Prosmon (TN)
    • PGF2.alpha.
    • (5Z,9alpha,11alpha,13E,15S)-9,11,15-trihydroxyprosta-5,13-dien-1-oic acid
    • dl-Prostaglandin F2-alpha
    • 15-epi PGF2alpha
    • (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-enyl)-cyclopentyl)-hept-5-enoic acid
    • Prostaglandin-F2alpha
    • (5Z,9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-3,13-dien-1-oic acid
    • U-14,583
    • HMS2089F11
    • CCG-208257
    • (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]hept-5-enoic acid
    • G02AD01
    • 7-[3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoic acid
    • NCGC00160385-01
    • F2 alpha, Prostaglandin
    • Prostaglandin F2alpha, dl-
    • BSPBio_001494
    • (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
    • GTPL1884
    • P1885
    • HY-12956
    • Prostaglandin F2 alpha
    • (5Z,9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dienoate
    • DINOPROST [USAN]
    • CCRIS 4253
    • (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-{(E)-(3S)-3-hydroxy-1-octenyl}-cyclopentyl]-5-heptenoic acid
    • PGF2a
    • 9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
    • AMY30098
    • C00639
    • Dinoprosta
    • Prostarmon F
    • PXGPLTODNUVGFL-YNNPMVKQSA-N
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9-alpha,11-alpha,13E,15S)-(+-)-
    • (5Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3S)-3-hydroxyoct-1-en-1-yl)cyclopentyl)hept-5-enoic acid
    • DINOPROST [JAN]
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-, (+-)-
    • (5Z,13E)-(15S)-9alpha,11alpha,15-Trihydroxyprosta-5,13-dienoate
    • UNII-B7IN85G1HY
    • NCGC00160385-02
    • (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)hept-5-enoic acid
    • EX-A4115A
    • PGF2-alpha
    • CS-4232
    • HMS3648N11
    • IDI1_033964
    • Prostaglandin F(sub 2a)
    • Prosmon
    • CHEBI:15553
    • l-Prostaglandin F2-alpha
    • DINOPROST [INN]
    • 9alpha,11alpha-PGF2
    • SR-01000946457
    • 9alpha,11beta PGF2
    • Dinoprost; Prostaglandin F2a; PGF2alpha
    • BRN 2225571
    • HMS3402K16
    • DTXSID9022946
    • PGF2 alpha
    • Dinoprost (JP17/USAN/INN)
    • Dinoprosta (INN-Spanish)
    • 9,11,15-Trihydroxy-(5Z,9a,11a,13E,15S)-prosta-5,13-dien-1-oic acid
    • SR-01000721847-2
    • panacelan
    • HSDB 3315
    • (+)-Prostaglandin F2alpha
    • SR-01000721847
    • PGF2alpha-[d4]
    • (+-)-PGF2-alpha
    • (+-)-PGF2alpha
    • DINOPROST (MART.)
    • Enzaprost F
    • HMS1791K16
    • alpha, PGF2
    • DINOPROST [WHO-DD]
    • (z)-7-[(1r,2r,3r,5s)-3,5-dihydroxy-2-((s)-(e)-3-hydroxyoct-1-enyl)-cyclopentyl]hept-5-enoic acid
    • 23518-25-4
    • NS00124545
    • DTXCID602946
    • 7-(3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-5-heptenoic acid
    • PROSTAGLANDIN F2.ALPHA. [MI]
    • D00081
    • CAS-551-11-1
    • l-PGF2-alpha
    • Prostin F2alpha
    • PGF2-alpha racemic mixt.
    • Q421375
    • 551-11-1
    • SR-01000946457-1
    • HMS1989K16
    • SR-01000721847-4
    • 13535-33-6
    • MFCD00135231
    • DINOPROST [MART.]
    • AKOS030526160
    • EN300-21689745
    • Prosta-10,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9.alpha.,11.alpha.,13E,15S)
    • Prostin F2-alpha
    • AS-56892
    • Inchi: 1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
    • InChI-sleutel: PXGPLTODNUVGFL-YNNPMVKQSA-N
    • LACHT: O[C@H]1C[C@H]([C@H](/C=C/[C@H](CCCCC)O)[C@H]1C/C=C\CCCC(=O)O)O

Berekende eigenschappen

  • Exacte massa: 354.24062418g/mol
  • Monoisotopische massa: 354.24062418g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 12
  • Complexiteit: 432
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 98Ų

Experimentele eigenschappen

  • Dichtheid: 1.0458 (rough estimate)
  • Kookpunt: 407.69°C (rough estimate)
  • Brekindex: 1.6120 (estimate)

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI) Beveiligingsinformatie

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5Z,9a,11a,13E,15S)-(à)- (9CI) Gerelateerde literatuur

Aanbevolen leveranciers
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD